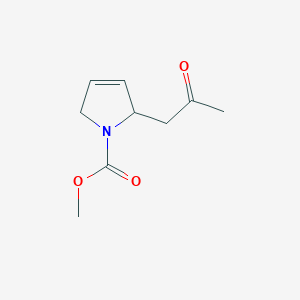
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a carboxylate group, and an oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the reaction of pyrrole with methyl acrylate in the presence of a base, followed by oxidation to introduce the oxopropyl group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with oxopropyl or carboxylate groups, such as:
- Methyl 2-(2-oxopropyl)pyrrole-1-carboxylate
- Ethyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Methyl 2-(2-oxopropyl)-1H-pyrrole-1-carboxylate
Uniqueness
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxopropyl and carboxylate groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 2-(2-oxopropyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-7(11)6-8-4-3-5-10(8)9(12)13-2/h3-4,8H,5-6H2,1-2H3 |
InChI Key |
YTPOBPZFNLWDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C=CCN1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















